molecular formula C10H11O2P B14709375 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- CAS No. 21088-66-4

3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-

Cat. No.: B14709375
CAS No.: 21088-66-4
M. Wt: 194.17 g/mol
InChI Key: YEWONVZFOHEVAU-UHFFFAOYSA-N
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Description

3,5-Dioxa-1-phosphabicyclo[221]heptane, 4-phenyl- is a bicyclic organophosphorus compound It is characterized by a unique structure that includes a phosphorus atom integrated into a bicyclic framework with two oxygen atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- typically involves the reaction of a phosphorus trihalide with a diol in the presence of a base. One common method is the reaction of phenylphosphonic dichloride with ethylene glycol under basic conditions to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial in its role as a ligand. Additionally, its bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane: Lacks the phenyl group, leading to different reactivity and applications.

    4-Phenyl-1,2,3-dioxaphospholane: A similar bicyclic compound with different ring sizes and properties.

    Phenylphosphonic acid: A simpler phosphorus compound with different chemical behavior.

Uniqueness

3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- is unique due to its combination of a bicyclic structure with a phenyl group and a phosphorus atom. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it valuable in various research and industrial applications.

Properties

CAS No.

21088-66-4

Molecular Formula

C10H11O2P

Molecular Weight

194.17 g/mol

IUPAC Name

4-phenyl-3,5-dioxa-1-phosphabicyclo[2.2.1]heptane

InChI

InChI=1S/C10H11O2P/c1-2-4-9(5-3-1)10-6-13(7-11-10)8-12-10/h1-5H,6-8H2

InChI Key

YEWONVZFOHEVAU-UHFFFAOYSA-N

Canonical SMILES

C1C2(OCP1CO2)C3=CC=CC=C3

Origin of Product

United States

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